molecular formula C13H15N3O4S B11311828 6-methyl-N-(4-methylbenzyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide

6-methyl-N-(4-methylbenzyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide

Cat. No.: B11311828
M. Wt: 309.34 g/mol
InChI Key: XEYZDWYAMIFJPQ-UHFFFAOYSA-N
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Description

2-HYDROXY-4-METHYL-N-[(4-METHYLPHENYL)METHYL]-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE is a complex organic compound with a unique structure that includes a pyrimidine ring, sulfonamide group, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-HYDROXY-4-METHYL-N-[(4-METHYLPHENYL)METHYL]-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine core, followed by the introduction of the sulfonamide group and other substituents. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters is crucial to achieve consistent quality. Industrial methods also focus on optimizing the cost and efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-HYDROXY-4-METHYL-N-[(4-METHYLPHENYL)METHYL]-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to new compounds.

    Substitution: The sulfonamide group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and sometimes catalysts to enhance the reaction rate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a wide range of functionalized compounds.

Scientific Research Applications

2-HYDROXY-4-METHYL-N-[(4-METHYLPHENYL)METHYL]-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical agent for treating various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-HYDROXY-4-METHYL-N-[(4-METHYLPHENYL)METHYL]-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The pathways involved may include inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-4-methylbenzaldehyde: A related compound with similar structural features.

    4-Hydroxy-2-quinolones: Compounds with a similar core structure but different functional groups.

    2-Hydroxy-4-methoxy-N-methyl-N-[(4-methylphenyl)methyl]benzamide: Another compound with comparable substituents.

Uniqueness

2-HYDROXY-4-METHYL-N-[(4-METHYLPHENYL)METHYL]-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE is unique due to its specific combination of functional groups and the presence of the sulfonamide moiety

Properties

Molecular Formula

C13H15N3O4S

Molecular Weight

309.34 g/mol

IUPAC Name

6-methyl-N-[(4-methylphenyl)methyl]-2,4-dioxo-1H-pyrimidine-5-sulfonamide

InChI

InChI=1S/C13H15N3O4S/c1-8-3-5-10(6-4-8)7-14-21(19,20)11-9(2)15-13(18)16-12(11)17/h3-6,14H,7H2,1-2H3,(H2,15,16,17,18)

InChI Key

XEYZDWYAMIFJPQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNS(=O)(=O)C2=C(NC(=O)NC2=O)C

solubility

>46.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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